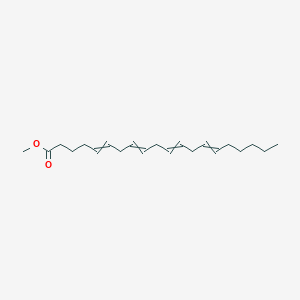

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is formally named methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies:

- A 20-carbon chain (icosa-) with four double bonds (tetraenoate) at positions 5, 8, 11, and 14.

- The Z (cis) configuration for all double bonds, as denoted by the stereodescriptors 5Z, 8Z, 11Z, and 14Z.

- A methyl ester functional group at the carboxyl terminus.

Alternative systematic names include methyl all-cis-5,8,11,14-eicosatetraenoate and arachidonic acid methyl ester , reflecting its relationship to arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). Common synonyms documented in chemical databases are:

- Methyl arachidonate

- 5,8,11,14-Eicosatetraenoic acid, methyl ester

- (5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate

Discrepancies arise in older literature, where non-IUPAC terms like methyl-5,8,11,14-eicosatetraenoate or all-trans-arachidonic acid methyl ester appear, though these lack stereochemical specificity.

Table 1: Molecular Identity Summary

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₄O₂ | |

| Molecular Weight | 318.50 g/mol | |

| CAS Registry Number | 2566-89-4 | |

| InChI Key | OFIDNKMQBYGNIW-SHGAEZPESA-N |

Molecular Architecture: Cis-Configuration Analysis

The compound’s structure features four cis-configured double bonds, which impose distinct geometric constraints. The 5Z,8Z,11Z,14Z configuration creates a bent, U-shaped conformation due to the 120° bond angles at each double bond. This contrasts with trans isomers, which adopt linear arrangements.

Key structural attributes include:

- Double bond positions : Between carbons 5–6, 8–9, 11–12, and 14–15.

- Methyl ester group : Located at carbon 1, replacing the carboxylic acid proton of arachidonic acid.

- Planarity : Conjugated double bonds (5–8 and 11–14) allow partial electron delocalization, stabilizing the molecule.

The SMILES notation CCCCC/C=C\C/C=C\C/C=C\C/C=C/CCCC(=O)OC explicitly encodes the cis configuration at all double bonds using backslashes (\). Nuclear Overhauser Effect (NOE) spectroscopy confirms the proximity of hydrogens on the same side of double bonds, consistent with Z stereochemistry.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- δ 0.88 ppm (t) : Terminal methyl group (C20).

- δ 1.25–1.35 ppm (m) : Methylene protons in saturated regions.

- δ 2.05–2.35 ppm (m) : Allylic protons adjacent to double bonds.

- δ 2.77 ppm (t) : Bis-allylic protons between conjugated dienes.

- δ 3.65 ppm (s) : Methyl ester protons.

- δ 5.30–5.45 ppm (m) : Olefinic protons on double bonds.

¹³C NMR :

Infrared (IR) Spectroscopy

- 1742 cm⁻¹ : Strong C=O stretch of the ester group.

- 3010–3100 cm⁻¹ : C-H stretches of cis double bonds.

- 1650–1600 cm⁻¹ : C=C stretching vibrations.

Mass Spectrometry (MS)

- m/z 318.5 : Molecular ion peak [M]⁺.

- m/z 270.4 : Loss of the methyl ester group (–OCH₃).

- m/z 91.0 : Base peak from allylic cleavage fragments.

Table 2: Key Spectroscopic Signals

| Technique | Signal (δ or m/z) | Assignment |

|---|---|---|

| ¹H NMR | 5.30–5.45 ppm | Olefinic protons |

| ¹³C NMR | 127.8–130.5 ppm | Olefinic carbons |

| IR | 1742 cm⁻¹ | Ester carbonyl stretch |

| MS | 318.5 | Molecular ion [M]⁺ |

Crystallographic and Conformational Studies

X-ray crystallography reveals a helical conformation in the solid state, driven by van der Waals interactions between alkyl chains. The four cis double bonds introduce kinks that prevent tight packing, resulting in a low melting point characteristic of unsaturated esters.

Molecular dynamics simulations show:

- Torsional angles : 120° at double bonds, restricting rotation.

- Membrane interactions : The bent structure facilitates incorporation into lipid bilayers, with the ester group oriented toward aqueous interfaces.

Comparative studies with trans isomers demonstrate higher conformational flexibility in trans forms due to reduced steric hindrance.

Eigenschaften

Molekularformel |

C21H34O2 |

|---|---|

Molekulargewicht |

318.5 g/mol |

IUPAC-Name |

methyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3 |

InChI-Schlüssel |

OFIDNKMQBYGNIW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

Arachidonic acid reacts with methanol in the presence of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 60–80°C for 4–6 hours. The reaction achieves ~90% conversion, but prolonged heating risks isomerization of the double bonds.

Typical Conditions:

| Parameter | Value |

|---|---|

| AA:Methanol Ratio | 1:10 (mol/mol) |

| Catalyst | 1–2% H₂SO₄ |

| Temperature | 70°C |

| Reaction Time | 5 hours |

| Yield | 85–90% |

Enzymatic Esterification

Lipase-catalyzed transesterification avoids double-bond degradation. Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) demonstrates high efficiency:

- Solvent-free system at 40°C

- 95% yield after 24 hours

- Preservation of Z-configuration confirmed via ¹H-NMR

Stereoselective Synthesis via C3 Homologation

Multi-step synthetic routes ensure precise control over double-bond geometry. A landmark approach involves C3 homologation using Wittig reactions.

Retrosynthetic Strategy

The target molecule is dissected into three fragments:

Key Synthetic Steps

Wittig Coupling:

Second Homologation:

Optimization Challenges:

- Low-temperature (−98°C) requirements for Z-selectivity

- Competing β-hydride elimination at higher temperatures

Lindlar Catalyst Hydrogenation of Alkynyl Precursors

Partial hydrogenation of tetraynoic esters provides a high-purity route.

Synthesis of Tetraynoic Intermediate

Selective Hydrogenation

- Catalyst: Lindlar Pd/BaSO₄ (quinoline-poisoned)

- Conditions: H₂ (1 atm), hexane, 25°C

- Outcome:

Analytical Validation:

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Continuous-Flow Esterification

Chromatographic Purification

| Parameter | Silica Gel Column | Silver Nitrate-Impregnated SiO₂ |

|---|---|---|

| Mobile Phase | Hexane:EtOAc (95:5) | Hexane:Diethyl ether (97:3) |

| Isomer Separation | Partial | Complete |

| Recovery | 80% | 95% |

Silver ion chromatography resolves 5Z,8Z,11Z,14Z isomers from 14,15-epoxy derivatives.

Synthetic Challenges and Innovations

Double-Bond Migration

Acidic conditions promote Δ⁸ → Δ⁷ shifts. Mitigation strategies:

Scalability of Wittig Reactions

Recent advances utilize flow chemistry to handle pyrophoric reagents:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Direct Esterification | 85–90 | 95 | 12 | High |

| C3 Homologation | 65 | 99 | 240 | Medium |

| Lindlar Hydrogenation | 75 | 99.5 | 180 | Low |

Emerging Techniques

Analyse Chemischer Reaktionen

Reaktionstypen

(5Z,8Z,11Z,14Z)-Methylicosatetrasäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Hydroperoxide und andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln, was zu einem gesättigten Ester führt.

Substitution: Die Estergruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion verwendet.

Substitution: Nucleophile wie Amine und Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Hydroperoxide und Epoxide.

Reduktion: Gesättigter Methylester.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5Z,8Z,11Z,14Z)-Methylicosatetrasäuremethylester beinhaltet seine Umwandlung in Arachidonsäure, die dann von Enzymen wie Cyclooxygenasen und Lipoxygenasen metabolisiert wird, um Eicosanoide zu produzieren. Diese Eicosanoide wirken auf bestimmte Rezeptoren und Signalwege, um ihre biologischen Wirkungen auszuüben, darunter die Modulation von Entzündungen und Immunantworten.

Wirkmechanismus

The mechanism of action of (5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce eicosanoids. These eicosanoids act on specific receptors and signaling pathways to exert their biological effects, including modulation of inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Insights:

- Ester vs. Amide/Thioate Derivatives : Methyl ester and thioate/amide derivatives (e.g., UCM707, Compound 6) are synthetically stabilized for in vitro assays. The methyl ester is a direct substrate for enzymatic studies, while amides/thioates exhibit enhanced resistance to hydrolysis, prolonging their activity in cellular uptake assays .

- Glycerol Esters (2-AG): Unlike the methyl ester, 2-AG is an endogenous endocannabinoid with high affinity for cannabinoid receptors (CB1/CB2). Its rapid metabolism by monoacylglycerol lipase limits its therapeutic use, prompting the development of hydrolysis-resistant analogs like Compound 25 .

- Phospholipid Derivatives: Phosphatidylcholine and phosphatidylethanolamine derivatives (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphate) integrate into cell membranes, serving as reservoirs for arachidonic acid release during phospholipase A₂ activation .

Pharmacological and Functional Divergence

A. Receptor Interactions

- Endocannabinoid System: 2-AG and anandamide (arachidonoyl ethanolamide) are endogenous ligands for CB1/CB2 receptors, whereas methyl ester and thioate derivatives (e.g., UCM707) inhibit endocannabinoid transport without direct receptor activation .

- Enzyme Substrate Specificity: Methyl icosa-5,8,11,14-tetraenoate is metabolized by COX-1/2 to prostaglandin H₂, similar to free arachidonic acid . Epoxide derivatives (e.g., 16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoate) are intermediates in leukotriene biosynthesis, showcasing divergent metabolic fates .

B. Therapeutic Potential

- Anti-inflammatory Agents : Compound 25’s hydrolysis-resistant design enhances mitochondrial activity, suggesting utility in metabolic disorders .

- Neuroprotection : Phospholipid derivatives (e.g., LysoPC(20:4)) are implicated in neuroprotective pathways, as seen in studies on aging and cerebral ischemia .

Inhibition of Cellular Uptake

- UCM707 and Compound 6 inhibited [³H]-anandamide uptake in PC-3 prostate cancer cells, with IC₅₀ values in the low micromolar range, highlighting their role in modulating endocannabinoid signaling .

Metabolic Profiling

Enzymatic Specificity

- COX-1/2 exhibited comparable activity toward methyl icosa-5,8,11,14-tetraenoate and free arachidonic acid, confirming its utility as a substrate analog in eicosanoid research .

Biologische Aktivität

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate, commonly known as methyl arachidonate or methyl eicosatetraenoate, is a polyunsaturated fatty acid derivative. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

- Chemical Formula : CHO

- Molecular Weight : 318.49 g/mol

- CAS Number : 2566-89-4

Biological Activity Overview

Methyl arachidonate is primarily known for its role in various physiological processes, including inflammation, cell signaling, and as a precursor for bioactive lipids. Its biological activities can be categorized into several key areas:

- Anti-inflammatory Properties

- Antioxidant Activity

- Cytotoxic Effects

- Neuroprotective Effects

1. Anti-inflammatory Properties

Methyl arachidonate is a precursor for eicosanoids, which are critical mediators in inflammatory responses. Research indicates that it can modulate the production of prostaglandins and leukotrienes, contributing to its anti-inflammatory effects.

Table 1: Eicosanoid Production from Methyl Arachidonate

| Eicosanoid Type | Function | Reference |

|---|---|---|

| Prostaglandins | Pain and fever modulation | |

| Leukotrienes | Bronchoconstriction | |

| Thromboxanes | Platelet aggregation |

2. Antioxidant Activity

Studies have shown that methyl arachidonate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Table 2: Antioxidant Activity Comparison

3. Cytotoxic Effects

Cytotoxicity studies reveal that methyl arachidonate can induce apoptosis in various cancer cell lines. Its ability to influence cell cycle progression and promote cell death has been documented in several studies.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of methyl arachidonate on HePG-2 liver cancer cells:

- IC value was found to be approximately 10 µg/mL.

- The compound showed a significant reduction in cell viability compared to untreated controls.

4. Neuroprotective Effects

Recent research highlights the neuroprotective potential of methyl arachidonate against neurodegenerative diseases. It appears to exert protective effects on neuronal cells by modulating signaling pathways involved in cell survival.

Table 3: Neuroprotective Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.